"isoeugenyl acetate natural occurrence in plants"
"isoeugenyl acetate natural occurrence in plants"
An In-Depth Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of Isoeugenyl Acetate in Plants
Abstract
Isoeugenyl acetate, a phenylpropanoid ester, is a significant natural compound valued for its distinct warm, spicy-floral aroma reminiscent of carnation and clove.[1][2] This guide provides a comprehensive technical overview of isoeugenyl acetate for researchers, scientists, and drug development professionals. It delves into its natural distribution across various plant taxa, elucidates its biosynthetic origins within the intricate phenylpropanoid pathway, and presents detailed methodologies for its extraction, identification, and quantification. Furthermore, this document explores the compound's reported biological activities and its potential applications, offering a consolidated resource grounded in current scientific understanding.
Introduction to Isoeugenyl Acetate
Isoeugenyl acetate (IUPAC name: [2-methoxy-4-[(E)-prop-1-enyl]phenyl] acetate) is the acetate ester of trans-isoeugenol.[3][4] It is recognized for its contribution to the characteristic aroma of several essential oils and is widely utilized as a fragrance and flavoring agent.[5][6] Beyond its sensory properties, isoeugenyl acetate has garnered scientific interest for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.[3][7]
Chemical and Physical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄O₃ | [4][8] |
| Molecular Weight | 206.24 g/mol | [4] |
| CAS Number | 93-29-8; 5912-87-8 | [8][9] |
| Appearance | White crystalline powder | [1][10] |
| Melting Point | 79-81 °C | [3][7] |
| Odor Profile | Sweet, spicy, floral (carnation), balsamic, woody | [1][8][11] |
| Solubility | Soluble in DMSO and alcohol; insoluble in water | [7][12] |
Natural Distribution in the Plant Kingdom
Isoeugenyl acetate is a constituent of the essential oils of a select group of plants. Its presence is often associated with its precursor, isoeugenol. The concentration of isoeugenyl acetate can vary significantly based on the plant species, geographical location, stage of development, and the specific plant part from which the essential oil is extracted.
Table of Known Plant Sources:
| Plant Species | Family | Common Name | Plant Part | Reference(s) |
| Syzygium aromaticum | Myrtaceae | Clove | Buds, Stems | [3][13] |
| Myristica fragrans | Myristicaceae | Nutmeg | Seed | [3] |
| Cinnamomum verum | Lauraceae | Cinnamon | Bark | [3] |
| Valeriana officinalis | Caprifoliaceae | Valerian | Root | [4][9][11] |
| Artemisia scoparia | Asteraceae | Redstem wormwood | Aerial parts | [9] |
| Artemisia capillaris | Asteraceae | Capillary wormwood | Aerial parts | [9] |
| Foeniculum vulgare | Apiaceae | Fennel | Seed | [9] |
The occurrence in these diverse species highlights the compound's role in plant defense and pollinator attraction.[14]
Biosynthesis of Isoeugenyl Acetate
The formation of isoeugenyl acetate is rooted in the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. The pathway begins with the amino acid phenylalanine.
The core biosynthetic steps are:
-
Phenylpropanoid Pathway Core: Phenylalanine is converted through a series of enzymatic steps (involving PAL, C4H, 4CL, and others) to produce key intermediates like p-coumaroyl-CoA.[15]
-
Formation of Coniferyl Alcohol: Further enzymatic modifications, including hydroxylation, methylation (via COMT), and reduction (via CCR, CAD), lead to the formation of coniferyl alcohol, a central precursor for both lignins and phenylpropenes.[15][16]
-
Acetylation of the Precursor: Coniferyl alcohol is acetylated by a coniferyl alcohol acyltransferase (CFAT) to form coniferyl acetate. This esterification is a critical step, as coniferyl acetate, not the free alcohol, serves as the direct substrate for the subsequent reaction.[14][15]
-
Formation of Isoeugenol: An NADPH-dependent reductase, specifically isoeugenol synthase (IGS), catalyzes the reduction of coniferyl acetate to form isoeugenol.[14] This enzyme is homologous to eugenol synthase (EGS) found in other species like basil, but directs the reaction to form the isoeugenol isomer.[14]
-
Final Acetylation: The terminal step is the acetylation of the hydroxyl group of isoeugenol to yield isoeugenyl acetate. This reaction is catalyzed by an alcohol acyltransferase (AAT), an enzyme class responsible for the formation of various volatile esters in plants.[16]
Caption: Biosynthetic pathway of isoeugenyl acetate from phenylalanine.
Analytical Methodologies for Isolation and Quantification
The analysis of isoeugenyl acetate from plant matrices requires robust extraction and sensitive detection methods due to its volatile nature.
4.1. Extraction Techniques
The primary goal of extraction is to isolate the essential oil fraction containing isoeugenyl acetate from the solid plant material.
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Steam Distillation: This is the most common method for extracting essential oils. Plant material is exposed to steam, which ruptures the oil glands and volatilizes the aromatic compounds. The steam-oil mixture is then cooled and condensed, and the oil is separated from the aqueous phase. The choice of this method is based on its efficiency for volatile, heat-stable compounds like isoeugenyl acetate.
-
Solvent Extraction: For heat-sensitive materials or to obtain a more complete aromatic profile (an absolute or concrete), solvent extraction using non-polar solvents like hexane or ethanol is employed. This method is more exhaustive but requires an additional step to remove the solvent.
-
Supercritical Fluid Extraction (SFE): Using supercritical CO₂, this technique offers a "greener" alternative that avoids organic solvents and high temperatures, thus preserving the integrity of the chemical profile.
4.2. Analytical Workflow and Instrumentation
Gas Chromatography (GC) coupled with a suitable detector is the gold standard for analyzing volatile compounds like isoeugenyl acetate.
Caption: General analytical workflow for isoeugenyl acetate from plants.
4.3. Experimental Protocol: GC-MS Analysis
This protocol outlines a self-validating system for the identification and quantification of isoeugenyl acetate. The use of an analytical standard is critical for trustworthy results.
Objective: To identify and quantify isoeugenyl acetate in an essential oil sample.
Materials:
-
Essential oil extract
-
Isoeugenyl acetate analytical standard (≥97.0% purity)[10]
-
High-purity solvent (e.g., hexane or ethyl acetate)
-
Gas chromatograph with a mass spectrometer (GC-MS)
-
GC column suitable for essential oils (e.g., DB-5ms, HP-5ms)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the isoeugenyl acetate standard at 1000 µg/mL in the chosen solvent.
-
Perform serial dilutions to create a calibration curve with at least five concentration points (e.g., 1, 5, 10, 25, 50 µg/mL). The causality here is to establish a linear relationship between concentration and instrument response, which is fundamental for accurate quantification.
-
-
Sample Preparation:
-
Dilute the essential oil sample in the same solvent. The dilution factor must be chosen carefully to ensure the analyte concentration falls within the linear range of the calibration curve. A typical starting dilution is 1:100 (v/v).
-
-
GC-MS Instrumentation Parameters (Example):
-
Injector: Split/splitless, 250 °C, split ratio 50:1. A high split ratio is used to prevent column overloading with high-concentration components.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: Increase at 4 °C/min to 240 °C.
-
Hold: 240 °C for 5 min. This temperature program is designed to separate a wide range of volatile compounds based on their boiling points.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Scan Range: 40-450 m/z.
-
-
Analysis Sequence:
-
Inject a solvent blank to check for system contamination.
-
Inject each calibration standard to generate the calibration curve.
-
Inject the prepared sample(s).
-
-
Data Analysis:
-
Identification: Identify the isoeugenyl acetate peak in the sample chromatogram by comparing its retention time to that of the analytical standard. Confirm identity by matching the mass spectrum of the sample peak with a reference library (e.g., NIST) and the spectrum from the injected standard.
-
Quantification: Integrate the peak area of isoeugenyl acetate in the sample. Use the linear regression equation from the calibration curve (Area = m[Concentration] + c) to calculate the concentration in the diluted sample. Apply the dilution factor to determine the final concentration in the original essential oil.
-
Biological Activities and Potential Applications
Isoeugenyl acetate is not merely an aromatic compound; it exhibits a range of biological activities that make it a subject of interest for pharmaceutical and cosmetic research.
-
Antimicrobial Properties: The compound has demonstrated both antibacterial and antifungal properties, suggesting its potential use as a natural preservative or therapeutic agent.[7]
-
Enzyme Inhibition: Research has shown that isoeugenyl acetate can effectively inhibit key metabolic enzymes such as acetylcholinesterase (AChE), α-glycosidase, and α-amylase.[3] This inhibitory activity points towards potential applications in managing neurodegenerative diseases and diabetes.
-
Anti-inflammatory and Antioxidant Effects: Like many phenylpropanoids, isoeugenyl acetate is reported to have anti-inflammatory and antioxidant capabilities, which are valuable in cosmetics and drug development for treating conditions related to oxidative stress.[3][5]
-
Anticancer Potential: Preliminary studies suggest potential anticancer properties, though further research is required to validate these findings.[3]
These activities make isoeugenyl acetate a promising candidate for further investigation in the development of new therapeutic agents.[5]
Conclusion and Future Perspectives
Isoeugenyl acetate is a naturally occurring phenylpropanoid with significant commercial and scientific value. While its presence in plants like clove and valerian is well-documented, a broader screening of the plant kingdom could reveal novel and more abundant sources. Elucidating the precise regulatory mechanisms that control the expression of key biosynthetic enzymes like IGS and AAT could enable metabolic engineering approaches to enhance its production in plants or microbial systems. Future research should focus on clinical validation of its reported biological activities and exploring its synergistic effects with other natural compounds for therapeutic applications.
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Ramadoss, A., et al. (2022). The clove (Syzygium aromaticum) genome provides insights into the eugenol biosynthesis pathway. Plant Biotechnology Journal. [Link]
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